Technical Guide: 1-tert-Butyl-1H-1,2,4-Triazole (CAS 16778-72-6)
Technical Guide: 1-tert-Butyl-1H-1,2,4-Triazole (CAS 16778-72-6)
This is an in-depth technical guide on 1-tert-butyl-1H-1,2,4-triazole (CAS 16778-72-6) .
Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary & Critical Identity Note
1-tert-butyl-1H-1,2,4-triazole (CAS 16778-72-6) is a specialized heterocyclic building block used in medicinal chemistry and coordination catalysis. It serves as a sterically demanding ligand for transition metals (particularly Copper(I) in Click Chemistry) and as a robust pharmacophore in drug design, offering metabolic stability and unique hydrogen-bonding capabilities.
Critical Disambiguation Note: There is a frequent nomenclature conflict in commercial databases regarding this CAS number.
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CAS 16778-72-6 strictly refers to the parent system: 1-tert-butyl-1H-1,2,4-triazole (Formula: C₆H₁₁N₃).
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The 5-amino derivative (1-tert-butyl-1H-1,2,4-triazol-5-amine) is a distinct compound (often assigned CAS 1247143-86-7 or related isomers).
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Scope: This guide focuses on the properties and synthesis of the parent CAS 16778-72-6, while providing a dedicated section on the functionalization to the 5-amino derivative for researchers targeting that specific motif.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The tert-butyl group at the N1 position imparts significant lipophilicity and steric bulk compared to the unsubstituted triazole, influencing both its binding kinetics in metallo-enzymes and its pharmacokinetic (PK) profile.
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 16778-72-6 | Unique Identifier |
| IUPAC Name | 1-(tert-Butyl)-1H-1,2,4-triazole | |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| SMILES | CC(C)(C)n1cncn1 | N1-substituted isomer |
| Physical State | Solid (Crystalline) | Low-melting solid |
| Melting Point | 41–42 °C | [1, 2] |
| Boiling Point | ~74–75 °C (at 0.5 mmHg) | Extrapolated from analogs |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO | Moderate water solubility |
| pKa (Conjugate Acid) | ~2.3 (N4 protonation) | Weak base |
| LogP (Predicted) | ~1.2–1.4 | Enhanced lipophilicity vs. 1,2,4-triazole |
Synthetic Pathways & Manufacturing
The synthesis of 1-substituted 1,2,4-triazoles requires regioselective control to ensure the tert-butyl group is attached to N1 rather than N4. Direct alkylation of 1,2,4-triazole with tert-butyl halides often yields mixtures (N1/N2/N4 isomers) and is difficult due to the bulk of the tert-butyl group. The preferred industrial route utilizes hydrazine cyclization .
Primary Route: The Einhorn-Brunner / Pellizzari Modification
This method constructs the triazole ring around the hydrazine nitrogen, ensuring 100% regioselectivity for the N1 position.
Reagents: tert-Butylhydrazine hydrochloride, Formamide (or Triethyl Orthoformate). Conditions: High temperature (140–160 °C), Acid Catalysis.
Step-by-Step Protocol:
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Formylation: tert-Butylhydrazine hydrochloride is treated with excess formamide or formic acid to generate 1-(tert-butyl)-2-formylhydrazine.
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Cyclization: The intermediate is heated with additional formamide (or triethyl orthoformate) at 150 °C. The second carbon atom is inserted, and water/ammonia is eliminated to close the ring.
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Purification: The product is distilled under reduced pressure or crystallized from hexanes/ethyl acetate (due to its low melting point).
Alternative Route: Transamination (Gold-Schmidt)
For the 5-amino derivative specifically, tert-butylhydrazine is reacted with S-methylisothiourea or cyanamide .
Reaction Logic:
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The hydrazine nucleophile attacks the electrophilic carbon of the cyanamide.
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Cyclization occurs with formic acid or an orthoester to close the ring, yielding the 5-amino-1-tert-butyl-1,2,4-triazole.
Visualization: Synthetic Workflow
The following diagram illustrates the regioselective synthesis of the parent triazole and its divergence to the 5-amino derivative.
Figure 1: Divergent synthesis starting from tert-butylhydrazine. The upper path yields the parent CAS 16778-72-6; the lower path yields the amino derivative.
Reactivity & Functionalization
The 1-tert-butyl-1,2,4-triazole scaffold is distinct due to the steric bulk of the tert-butyl group, which blocks the N1 vicinity and directs reactivity to the C5 position.
C5-Lithiation (The Key Functionalization Strategy)
The C5 proton (adjacent to N1) is the most acidic ring proton (pKa ~30-32 in DMSO, but accessible via lithiation).
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Reagent: n-Butyllithium (n-BuLi) or LDA.
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Solvent: THF, -78 °C.
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Mechanism: The tert-butyl group directs lithiation to C5 via Coordination Induced Proximity Effect (CIPE), although the steric bulk can sometimes hinder approach. Once lithiated, the species can be trapped with electrophiles (e.g., alkyl halides, aldehydes, CO₂) to generate complex APIs.
Coordination Chemistry (Ligand Behavior)
The N4 nitrogen is the primary donor site for metal coordination.
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Application: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ligands containing 1-tert-butyl-triazole moieties stabilize Cu(I) species, preventing oxidation to inactive Cu(II) and suppressing the formation of multinuclear copper aggregates. The tert-butyl group provides a "hydrophobic umbrella" that protects the metal center [3].
Applications in Drug Discovery & Development[10]
Bioisosterism
The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-) and esters (-COO-).
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Stability: Unlike amides/esters, the triazole ring is resistant to hydrolysis by proteases and esterases.
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Geometry: It mimics the planar geometry and dipole orientation of a trans-amide bond.
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Role of tert-Butyl: The tert-butyl group improves membrane permeability (logP) and metabolic stability by blocking N-dealkylation pathways (tertiary carbons are harder to oxidize than primary/secondary alkyls).
Case Study: Fungicide Development
Triazoles are the backbone of sterol biosynthesis inhibitors (SBIs). While fluconazole and tebuconazole use different substitution patterns, the 1-tert-butyl-1,2,4-triazole core is investigated in next-generation agrochemicals to overcome resistance. The bulky group fits into the hydrophobic pocket of the CYP51 enzyme (lanosterol 14α-demethylase).
Safety, Handling & Stability
Every protocol involving CAS 16778-72-6 must adhere to the following safety standards.
Hazard Identification (GHS)
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Signal Word: Warning
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H302: Harmful if swallowed.
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H315/H319: Causes skin irritation and serious eye irritation.
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H335: May cause respiratory irritation.
Stability Profile
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Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.
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Thermal Stability: Stable up to ~200 °C. It does not exhibit the explosive properties of some polynitrogen heterocycles, but standard precautions for nitrogen-rich compounds should be observed.
Handling Protocol
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PPE: Nitrile gloves, safety goggles, and lab coat.
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Storage: Keep in a tightly closed container at room temperature (RT), under an inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent moisture uptake.
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Spill: Sweep up solid spills to avoid dust generation; dissolve in acetone/ethanol for waste disposal.
References
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Sigma-Aldrich. 1-tert-butyl-1H-1,2,4-triazole Product Sheet (CAS 16778-72-6).
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PubChem. Compound Summary: 1-tert-butyl-1H-1,2,4-triazole.[1][2] National Library of Medicine.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General synthesis of 1,2,4-triazoles).
Appendix: Note on the 5-Amino Derivative
If your specific target is 5-amino-1-tert-butyl-1,2,4-triazole (CAS 1247143-86-7), do not use the synthesis protocol for the parent (16778-72-6). Instead, react tert-butylhydrazine with cyanamide in refluxing ethanol/water at pH 7.0–8.0. The resulting amine has a significantly higher melting point (~140–150 °C) compared to the parent triazole (41–42 °C).
